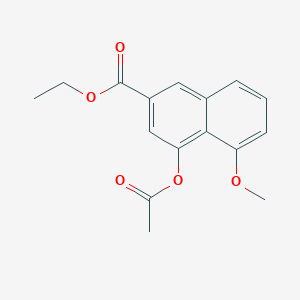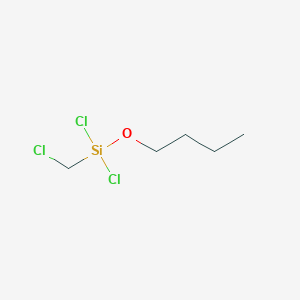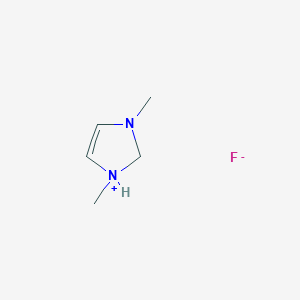
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride is a chemical compound that belongs to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring and a fluoride anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride typically involves the reaction of 1,3-dimethylimidazolium chloride with a fluoride source. One common method is the metathesis reaction, where 1,3-dimethylimidazolium chloride is reacted with a fluoride salt such as sodium fluoride or potassium fluoride in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the continuous mixing of reactants and the removal of by-products, allowing for efficient and scalable production. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride anion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Complex Formation: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes with the imidazolium compound.
Major Products Formed
Substitution Reactions: The major products are alkylated or arylated imidazolium salts.
Oxidation and Reduction: The products depend on the specific redox reaction but can include various oxidized or reduced forms of the imidazolium ring.
Complex Formation: The major products are metal-imidazolium complexes, which have applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. It also serves as a ligand in the formation of metal complexes for catalysis.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and as a component of drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride involves its interaction with various molecular targets:
Nucleophilic Substitution: The fluoride anion acts as a nucleophile, attacking electrophilic centers in organic molecules and replacing leaving groups.
Redox Reactions: The imidazolium ring can undergo electron transfer reactions, leading to oxidation or reduction of the compound.
Complex Formation: The imidazolium ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride can be compared with other imidazolium salts and related compounds:
1,3-Dimethylimidazolium Chloride: Similar in structure but with a chloride anion instead of fluoride. It has different reactivity and applications.
1,3-Dimethylimidazolium Bromide: Another similar compound with a bromide anion. It is used in different types of substitution reactions.
1,3-Dimethylimidazolium Iodide: Contains an iodide anion and is used in specific organic synthesis reactions.
The uniqueness of this compound lies in its fluoride anion, which imparts distinct reactivity and properties compared to other imidazolium salts.
Eigenschaften
CAS-Nummer |
676316-93-1 |
|---|---|
Molekularformel |
C5H11FN2 |
Molekulargewicht |
118.15 g/mol |
IUPAC-Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;fluoride |
InChI |
InChI=1S/C5H10N2.FH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H |
InChI-Schlüssel |
AVVCEMHUKVRHAX-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CN(C=C1)C.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


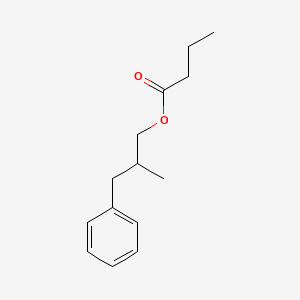
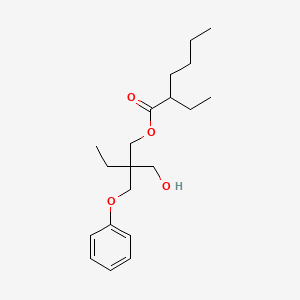
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)


![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)

